5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with an ethyl group and an aldehyde functional group
Mechanism of Action
Target of Action
1,2,4-triazole derivatives are known to be a privileged fragment of the chemical structure of many classes of pharmacologically active compounds, including antiviral and antitumor agents .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
It’s known that 1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures .
Pharmacokinetics
Owing to low molecular weight and high hydrophilicity, the described compounds can be considered as building blocks for lead-oriented synthesis .
Result of Action
1,2,4-triazoles have been reported to exhibit a wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It’s known that the extensive hydrogen bonding interactions between the cations and anions lead to a complex 3d network, which contribute greatly to the high density, insensitivity, and thermal stability of the 1,2,4-triazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The polar nature of the triazole nucleus can increase the solubility of the ligand and significantly improve the pharmacological profile of the drug .
Cellular Effects
The cellular effects of 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde are currently unknown. Triazole compounds are known to have various effects on cells. For instance, they can act as antimicrobial agents, inhibiting the growth of bacteria and fungi
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Triazole compounds are known to interact with various biomolecules. They can act as hydrogen bond acceptors and donors, interacting at the active site of a receptor
Temporal Effects in Laboratory Settings
It is known that triazole compounds are stable to metabolism , suggesting that this compound may also exhibit stability over time.
Metabolic Pathways
Triazole compounds are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-Ethyl-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-carbaldehyde: Lacks the ethyl substitution, leading to different chemical properties and reactivity.
5-Methyl-4H-1,2,4-triazole-3-carbaldehyde: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
4H-1,2,4-Triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
Uniqueness
5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde functional group on the triazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-ethyl-1H-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-4-6-5(3-9)8-7-4/h3H,2H2,1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKAAHZMBZIOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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